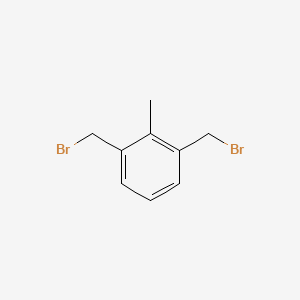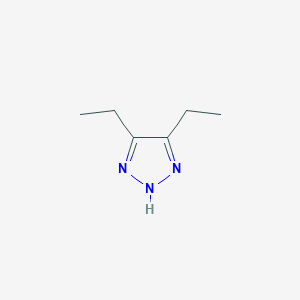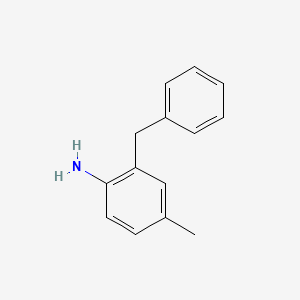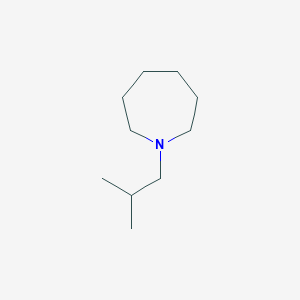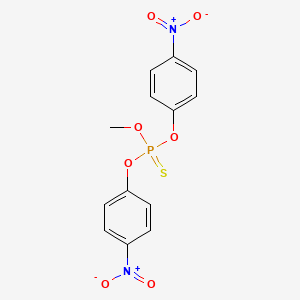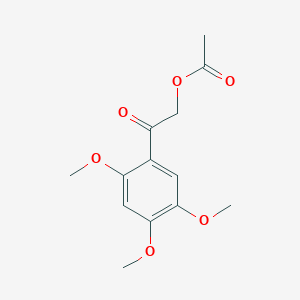
Platynecine 7,9-cinnamate diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platynecine 7,9-cinnamate diester is a compound belonging to the class of pyrrolizidine alkaloids. These compounds are known for their complex structures and diverse biological activities. This compound is characterized by the presence of a platynecine base esterified with cinnamic acid at the 7 and 9 positions. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Platynecine 7,9-cinnamate diester typically involves the esterification of platynecine with cinnamic acid. This can be achieved through various methods, including:
Direct Esterification: This involves the reaction of platynecine with cinnamic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Steglich Esterification: This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification reaction at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve regioselective esterification under milder conditions.
化学反応の分析
Types of Reactions: Platynecine 7,9-cinnamate diester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield platynecine and cinnamic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamate moiety, leading to the formation of cinnamate derivatives.
Reduction: Reduction of the cinnamate double bond can yield dihydrocinnamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cinnamate double bond.
Major Products:
Hydrolysis: Platynecine and cinnamic acid.
Oxidation: Cinnamate derivatives such as cinnamic aldehyde and cinnamic acid.
Reduction: Dihydrocinnamate derivatives.
科学的研究の応用
Platynecine 7,9-cinnamate diester has a wide range of applications in scientific research:
Chemistry: The compound is used as a model substrate in studies of esterification and hydrolysis reactions.
Biology: It serves as a tool to study the metabolism and toxicity of pyrrolizidine alkaloids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is investigated for its potential use in the synthesis of biobased materials and as a precursor for the production of fine chemicals.
作用機序
The biological activity of Platynecine 7,9-cinnamate diester is primarily attributed to its ability to interact with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cytotoxic effects. The cinnamate moiety is known to inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the platynecine base can undergo metabolic activation to form reactive intermediates that contribute to its biological activity.
類似化合物との比較
Platynecine 7,9-cinnamate diester can be compared with other pyrrolizidine alkaloids such as:
Retronecine: Similar in structure but lacks the cinnamate esterification.
Otonecine: Contains a different esterification pattern and exhibits distinct biological activities.
Heliotrine: Another pyrrolizidine alkaloid with different ester groups.
Uniqueness: The presence of the cinnamate ester groups at the 7 and 9 positions of platynecine imparts unique chemical reactivity and biological activity to this compound, distinguishing it from other pyrrolizidine alkaloids.
特性
CAS番号 |
39818-16-1 |
|---|---|
分子式 |
C26H27NO4 |
分子量 |
417.5 g/mol |
IUPAC名 |
[(1S,7R,8R)-7-[(E)-3-phenylprop-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H27NO4/c28-24(13-11-20-7-3-1-4-8-20)30-19-22-15-17-27-18-16-23(26(22)27)31-25(29)14-12-21-9-5-2-6-10-21/h1-14,22-23,26H,15-19H2/b13-11+,14-12+/t22-,23-,26-/m1/s1 |
InChIキー |
IXWYFCPBLJYHAU-HANHJLQTSA-N |
異性体SMILES |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)/C=C/C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |
正規SMILES |
C1CN2CCC(C2C1COC(=O)C=CC3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


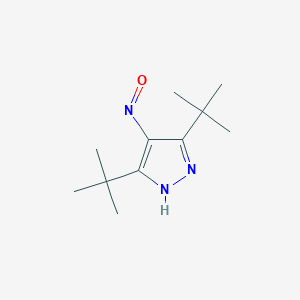
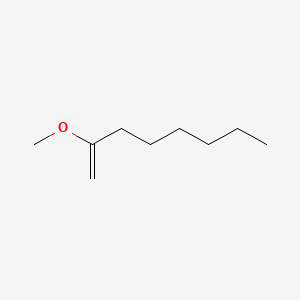
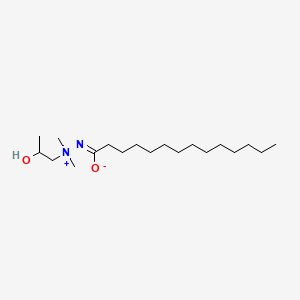
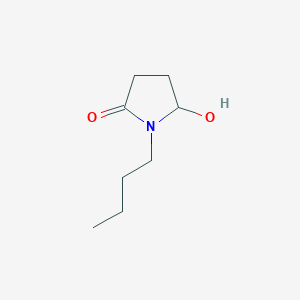
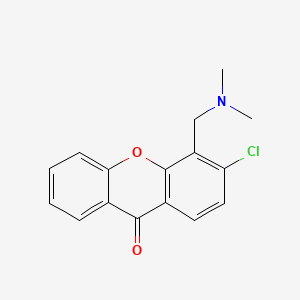
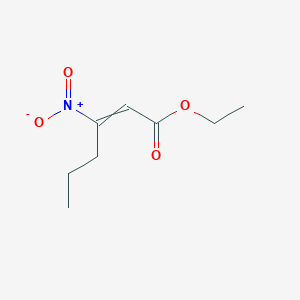
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
